Product packaging for Furfurylcyano acetamide(Cat. No.:)

Furfurylcyano acetamide

Cat. No.: B13738150
M. Wt: 164.16 g/mol
InChI Key: FAMVWCMWNQIYJV-UHFFFAOYSA-N
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Description

Furfurylcyano acetamide is a specialized organic compound that serves as a valuable synthetic intermediate for researchers exploring novel chemical spaces. Its structure incorporates both a furfurylamine moiety and a cyanoacetamide functional group, making it a promising reagent for constructing diverse molecular architectures, particularly in heterocyclic chemistry . This compound has been identified as a key precursor in synthetic pathways. Research indicates its application in the synthesis of more complex molecules, for instance, through condensation reactions with aldehydes to form pharmaceutically relevant scaffolds . The crystal structure of a derivative shows how the molecule can form inversion dimers and chains in the solid state through N—H···N and C—H···O hydrogen bonds, which is valuable information for researchers in materials and crystal engineering . As a derivative of furfurylamine—a biomass-derived platform chemical—this compound aligns with green chemistry principles for producing value-added products from renewable resources . This compound is for research use only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B13738150 Furfurylcyano acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-cyano-3-(furan-2-yl)propanamide

InChI

InChI=1S/C8H8N2O2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-3,6H,4H2,(H2,10,11)

InChI Key

FAMVWCMWNQIYJV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(C#N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for Furfurylcyano Acetamide

Conventional Synthetic Routes to Furfurylcyano Acetamide (B32628)

Condensation Reactions Involving Furfuryl Amine and Cyanoacetate (B8463686) Precursors

The most common and direct method for synthesizing furfurylcyano acetamide is the condensation reaction between furfuryl amine and an ethyl cyanoacetate precursor. scispace.comi-scholar.in This reaction is a straightforward nucleophilic acyl substitution where the amino group of furfuryl amine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. The subsequent loss of an ethanol (B145695) molecule results in the formation of the amide bond, yielding this compound.

This conventional approach typically involves heating a mixture of the two reactants. scispace.comresearchgate.net For instance, one established method involves heating a mixture of furfuryl amine and ethyl cyanoacetate on an oil bath at a temperature range of 160-170°C for 5 to 6 hours. scispace.comresearchgate.net Following the reaction, the mixture is allowed to cool, often left overnight at room temperature, which facilitates the precipitation of the solid product. scispace.comresearchgate.net The resulting solid is then filtered, washed with water to remove any unreacted starting materials and water-soluble byproducts, and dried. scispace.comresearchgate.net Further purification can be achieved through recrystallization, commonly using a mixture of ethanol and water. scispace.comresearchgate.net

Catalyst-Free Synthesis Approaches

Notably, the condensation of furfuryl amine and ethyl cyanoacetate to form this compound can proceed efficiently without the need for a catalyst. organic-chemistry.orgnih.gov This is a significant advantage as it simplifies the purification process by eliminating the need to remove a catalyst from the reaction mixture, reduces costs, and minimizes potential environmental impact associated with catalyst disposal. The inherent reactivity of the amine and the ester at elevated temperatures is sufficient to drive the reaction forward. scispace.comresearchgate.net This catalyst-free approach aligns with the principles of green chemistry by improving atom economy and reducing waste. nih.gov

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods in organic chemistry. nih.gov These modern approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net In the context of this compound synthesis, microwave irradiation offers a significant improvement over conventional heating methods.

In a typical microwave-assisted procedure, a mixture of furfuryl amine and ethyl cyanoacetate is subjected to microwave irradiation at a specific power level for a short duration. scispace.comscholarsresearchlibrary.com For example, heating the mixture in a microwave oven at 750 watts for 180 seconds has been shown to be effective. scispace.comresearchgate.net Another study utilized a microwave power of 900 watts for the same duration. asianpubs.org This rapid heating dramatically reduces the reaction time from several hours to just a few minutes. scispace.comresearchgate.netnih.gov The yield of this compound obtained through microwave-assisted synthesis has been reported to be higher than that from conventional heating, with one study reporting a yield of 61.80%. scispace.comresearchgate.net The work-up procedure is similar to the conventional method, involving cooling, filtration, washing, and recrystallization. scispace.comresearchgate.net

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 5-6 hours scispace.comresearchgate.net 180 seconds scispace.comresearchgate.netscholarsresearchlibrary.com
Temperature 160-170°C scispace.comresearchgate.net -
Power - 750-900 watts scispace.comscholarsresearchlibrary.comasianpubs.org

| Yield | Lower scispace.comresearchgate.net | 61.80% scispace.comresearchgate.net |

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent-related waste, hazards, and purification challenges. rsc.orgsemanticscholar.org The synthesis of this compound is well-suited to a solvent-free approach, both in conventional and microwave-assisted methods. scispace.comresearchgate.netoatext.com

By directly heating the neat mixture of furfuryl amine and ethyl cyanoacetate, the need for a solvent is obviated. scispace.comresearchgate.net This approach is not only more environmentally friendly but also simplifies the experimental setup and work-up. The absence of a solvent can also lead to higher reaction concentrations, which can accelerate the reaction rate. semanticscholar.org The combination of microwave irradiation and solvent-free conditions represents a particularly efficient and sustainable strategy for the synthesis of this compound. oatext.com This synergy allows for rapid, high-yield production with minimal environmental impact. semanticscholar.org

Green Chemistry Principles in Furfurylcyanoacetamide Production

The application of green chemistry principles is crucial for the sustainable production of chemical compounds. In the context of Furfurylcyanoacetamide synthesis, several aspects align with a more environmentally conscious approach. The primary synthetic route, involving the reaction of furfuryl amine and ethyl cyanoacetate, can be adapted to adhere to these principles.

One of the key green chemistry principles is the enhancement of energy efficiency. mdpi.com The use of microwave-assisted synthesis for Furfurylcyanoacetamide production is a prime example of this. smolecule.comnii.ac.jp Compared to conventional heating methods, which can require several hours of sustained high temperatures, microwave irradiation can significantly reduce reaction times to mere minutes. smolecule.com This rapid heating not only conserves energy but also can lead to higher product yields. smolecule.com

The choice of solvents is another critical factor in green chemistry. The recrystallization of Furfurylcyanoacetamide is often performed using an ethanol and water mixture. smolecule.com Both ethanol, which can be derived from biomass, and water are considered greener solvents compared to many volatile organic compounds. The use of solvent-free reaction conditions, where neat reactants are mixed, has also been reported for similar cyanoacetamide syntheses and represents an even more sustainable option by eliminating solvent waste altogether. nii.ac.jp

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is reasonably high in the direct amidation reaction between furfuryl amine and ethyl cyanoacetate. acs.org The main byproduct is ethanol, which is a relatively benign and easily recyclable substance.

Future research in this area could focus on the use of biocatalysis, employing enzymes to facilitate the synthesis under even milder and more selective conditions, further reducing the environmental impact of Furfurylcyanoacetamide production. acs.org

Scale-Up Considerations and Industrial Relevance of Synthetic Methods

The industrial production of Furfurylcyanoacetamide is primarily influenced by the scalability and economic viability of its synthetic routes. While detailed industrial-scale production data for Furfurylcyanoacetamide is not extensively published, general principles for the production of cyanoacetamide derivatives can be applied.

The transition from laboratory-scale batch processes to industrial production presents several challenges. For the synthesis of Furfurylcyanoacetamide, maintaining consistent heat transfer and reaction kinetics in large reactors is critical to ensure product quality and yield. The exothermic nature of the reaction between furfuryl amine and ethyl cyanoacetate would require careful temperature control on a large scale to prevent side reactions and ensure safety.

For industrial applications, continuous flow reactors offer significant advantages over traditional batch reactors. mdpi.com Continuous flow processes can provide better control over reaction parameters, leading to higher consistency and purity of the final product. mdpi.com They also enhance safety by minimizing the volume of hazardous materials present at any given time and can be more easily automated. The use of such systems could be a key factor in the efficient and scalable production of Furfurylcyanoacetamide.

The industrial relevance of Furfurylcyanoacetamide is tied to its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.com For instance, it is a precursor for various heterocyclic compounds, such as thiophenes, which are known to exhibit a range of biological activities. smolecule.com The cost-effectiveness of the starting materials, furfuryl amine (derivable from furfural (B47365), a biomass product) and ethyl cyanoacetate, adds to its industrial attractiveness. procurementresource.comscispace.com

A comparative analysis of the known synthetic methods for Furfurylcyanoacetamide is presented in the table below, highlighting key parameters relevant to their potential for scale-up.

Synthetic Method Reactants Conditions Yield Reaction Time Key Considerations for Scale-Up
Conventional Heating Furfuryl amine, Ethyl cyanoacetateOil bath, 160-170 °CModerate5-6 hoursRequires significant energy input; potential for side reactions at high temperatures; batch processing limitations. smolecule.com
Microwave-Assisted Synthesis Furfuryl amine, Ethyl cyanoacetateMicrowave irradiation (e.g., 750 W)61.80%180 secondsRapid and energy-efficient; offers better yield and purity; potential challenges in scaling microwave reactors uniformly. smolecule.com

Further techno-economic analysis would be required to fully assess the most viable route for large-scale industrial production, taking into account capital investment, operating costs, and market demand for Furfurylcyanoacetamide and its derivatives. procurementresource.com

Chemical Reactivity and Transformation of Furfurylcyano Acetamide

Reactivity of the Active Methylene (B1212753) Group (–CH2CN)

The methylene group (–CH2–) positioned between the electron-withdrawing nitrile (–CN) and carbonyl (C=O) groups is highly acidic. researchgate.netbeilstein-journals.org This "active methylene" characteristic is the cornerstone of furfurylcyano acetamide's reactivity, enabling the ready formation of a stabilized carbanion upon treatment with a base. This carbanion is a potent nucleophile and serves as the key intermediate in numerous carbon-carbon bond-forming reactions. beilstein-journals.orgpharmacy180.com

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a hallmark reaction of active methylene compounds. nih.govmdpi.com In this reaction, furfurylcyano acetamide (B32628) can react with aldehydes or ketones in the presence of a weak base, such as an amine or piperidine, to form a new carbon-carbon double bond. researchgate.netnih.gov The reaction proceeds through the formation of a carbanion from the active methylene group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the final α,β-unsaturated product, often referred to as a Knoevenagel adduct. mdpi.com

The general applicability of Knoevenagel condensations extends to various cyanoacetamide derivatives and a wide range of carbonyl compounds, including aromatic, aliphatic, and heteroaromatic aldehydes. researchgate.netmdpi.com For instance, N-substituted cyanoacetamides are commonly condensed with different aryl aldehydes. researchgate.net The reaction is synthetically valuable as it creates α,β-unsaturated cyanoacrylamides, which are important intermediates. nih.gov

Table 1: Representative Knoevenagel Condensation Reaction

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
This compoundAromatic Aldehyde (e.g., Benzaldehyde)Piperidine, Ethanol (B145695), Refluxα-cyano-β-arylacrylamide derivative
This compoundAliphatic Aldehyde (e.g., Propanal)Base (e.g., Et3N), Solventα-cyano-β-alkylacrylamide derivative

This table represents typical Knoevenagel reaction conditions based on the general reactivity of cyanoacetamides.

Michael Addition Reactions

The carbanion generated from the active methylene group of this compound can act as a Michael donor in conjugate addition reactions. masterorganicchemistry.comyoutube.com In a Michael addition, the nucleophilic carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound, nitrile, or nitro compound (the Michael acceptor). masterorganicchemistry.comyoutube.com This reaction is a powerful method for forming carbon-carbon single bonds. masterorganicchemistry.com

The process involves three key steps: deprotonation of the this compound to form the nucleophilic enolate, conjugate addition of this nucleophile to the electrophilic alkene, and subsequent protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com A variety of nucleophiles, including stabilized enolates from compounds like cyanoacetamides, are effective in this reaction. masterorganicchemistry.comyoutube.com The choice between 1,2-addition (to the carbonyl) and 1,4-addition (Michael addition) is influenced by the nature of the nucleophile; weaker, more stabilized nucleophiles like the one derived from this compound typically favor the 1,4-Michael addition. youtube.com

Annelation Reactions

Annelation, or ring-forming, reactions are crucial in the synthesis of cyclic and heterocyclic systems. The active methylene group of this compound is a key participant in such transformations. A prominent example is its use in adaptations of the Gewald three-component reaction. researchgate.net The Gewald reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like this compound) and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. researchgate.net The reaction sequence involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization. researchgate.net These annelation steps lead to the construction of the thiophene (B33073) ring. researchgate.net

Role as a Nucleophile in C-C and C-Heteroatom Bond Formations

The deprotonated active methylene group of this compound serves as a potent carbon nucleophile, enabling the formation of new carbon-carbon (C-C) bonds. beilstein-journals.orgpharmacy180.com This reactivity is fundamental to extending carbon chains and building complex molecular skeletons. numberanalytics.comchemrevise.org The α-cyano carbanion can react with a variety of carbon electrophiles, such as alkyl halides, through nucleophilic aliphatic substitution to form more complex structures. beilstein-journals.orgpharmacy180.com This allows synthetic chemists to leverage the activating properties of the nitrile and amide groups before potentially removing or transforming them later in a synthesis. beilstein-journals.org

Transformations Involving the Nitrile (–CN) Functionality

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations. wikipedia.orglibretexts.org The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, while the nitrogen atom possesses a lone pair and can be protonated or act as a nucleophile in certain contexts. libretexts.orgchemistrysteps.com Common reactions of nitriles include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. libretexts.orgchemistrysteps.com

Cyclization Reactions Initiated by the Nitrile Group

The nitrile group plays a critical role in initiating cyclization reactions to form various nitrogen-containing heterocycles. nih.gov This can occur through several mechanistic pathways. For instance, the intramolecular attack of a nucleophile present in the molecule onto the electrophilic carbon of the nitrile group is a common strategy for building five- or six-membered rings.

A significant example is the Gewald reaction, where the nitrile group is essential for the final ring-closure step to form the 2-aminothiophene ring. researchgate.net After the initial C-C and C-S bonds are formed, the amide's functionality or another nucleophilic part of an intermediate attacks the nitrile carbon, leading to the heterocyclic product after tautomerization. researchgate.net Similarly, in other multicomponent reactions, this compound can be used to construct diverse heterocyclic scaffolds like substituted pyridines. For example, it can react with aldehydes and malononitrile (B47326) in a Hantzsch-type pyridine (B92270) synthesis to yield 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. researchgate.net In these reactions, the nitrile group is a key electrophilic center that drives the final ring-forming step.

Reactivity of the Amide (–CONH) Linkage

The secondary amide linkage in this compound is a site for further functionalization through acylation and alkylation reactions.

The nitrogen atom of the amide group in this compound can be acylated using various acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group onto the amide nitrogen, forming an N-acyl-N-(furan-2-ylmethyl)-2-cyanoacetamide. These reactions are typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.

While specific studies on the acylation of this compound are not extensively documented, analogous reactions on similar structures, such as N-benzyl-N-(furan-2-ylmethyl)amine, have been reported. chemistrysteps.comresearchgate.net In these cases, acylation with acetic anhydride (B1165640) proceeds efficiently. chemistrysteps.comresearchgate.net It is expected that this compound would react similarly.

Table 1: Representative Acylation Reactions of Amides

Acylating AgentCatalyst/BaseSolventExpected Product
Acetyl ChloridePyridineDichloromethaneN-acetyl-N-(furan-2-ylmethyl)-2-cyanoacetamide
Benzoyl ChlorideTriethylamineTetrahydrofuran (B95107)N-benzoyl-N-(furan-2-ylmethyl)-2-cyanoacetamide
Acetic AnhydrideSodium AcetateAcetic AcidN-acetyl-N-(furan-2-ylmethyl)-2-cyanoacetamide

This table represents expected outcomes based on general principles of amide acylation.

Alkylation of the amide nitrogen in this compound can be achieved using alkyl halides or other alkylating agents. This reaction introduces an alkyl group on the amide nitrogen, resulting in a tertiary amide. Similar to acylation, the reaction is typically performed in the presence of a base to generate the more nucleophilic amide anion.

The direct N-alkylation of amides can sometimes be challenging due to the competing O-alkylation of the amide oxygen. mdpi.com However, with appropriate choice of base and reaction conditions, selective N-alkylation can be achieved. youtube.com For instance, using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) would favor N-alkylation.

Table 2: Potential Alkylation Reactions of this compound

Alkylating AgentBaseSolventExpected Product
Methyl IodideSodium HydrideDMFN-methyl-N-(furan-2-ylmethyl)-2-cyanoacetamide
Benzyl BromidePotassium CarbonateAcetoneN-benzyl-N-(furan-2-ylmethyl)-2-cyanoacetamide
Ethyl SulfateSodium HydroxideWater/DCM (Phase Transfer)N-ethyl-N-(furan-2-ylmethyl)-2-cyanoacetamide

This table illustrates potential reaction conditions for the N-alkylation of this compound based on general methodologies.

Reactions Involving the Furfuryl Moiety

The furan (B31954) ring in this compound is an electron-rich aromatic system and can participate in electrophilic aromatic substitution and ring-opening reactions.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration: Furan is sensitive to strong acids, so nitration is typically carried out using milder reagents like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride) at low temperatures. pharmaguideline.com

Halogenation: Direct halogenation of furan with chlorine or bromine is often vigorous and can lead to polysubstitution and ring-opening. pharmaguideline.com Milder conditions, such as using N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures, are preferred for monohalogenation. pharmaguideline.com

Sulfonation: Furan can be sulfonated using a complex of sulfur trioxide and pyridine or dioxane at room temperature to yield furan-2-sulfonic acid. pharmaguideline.com

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the furan ring, typically at the C5 position, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO3 / Acetic Anhydride2-cyano-N-((5-nitrofuran-2-yl)methyl)acetamide
BrominationNBS / CCl4N-((5-bromofuran-2-yl)methyl)-2-cyanoacetamide
SulfonationSO3 / Pyridine5-(((2-cyanoacetamido)methyl)furan-2-sulfonic acid
Vilsmeier-HaackPOCl3 / DMF2-cyano-N-((5-formylfuran-2-yl)methyl)acetamide

The products in this table are predicted based on the known reactivity of furan and its derivatives.

The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of strong acids or oxidizing agents. pharmaguideline.com

Acid-catalyzed ring-opening of furans, often in the presence of an alcohol, can lead to the formation of 1,4-dicarbonyl compounds or their acetals. mdpi.comejosdr.comejosdr.com For this compound, this could potentially lead to a variety of linear polyfunctional compounds, although the specific products would depend on the reaction conditions.

Oxidative ring-opening can be achieved using reagents like ozone, potassium permanganate, or even N-bromosuccinimide under certain conditions. researchgate.net These reactions typically cleave the furan ring to produce dicarboxylic acids or their derivatives. The presence of the substituent on the furan ring will influence the course of the ring-opening reaction.

Table 4: Potential Products from Furan Ring-Opening of this compound

Reaction ConditionReagentsPotential Product Type
Acid-Catalyzed HydrolysisHCl / H2OPolyfunctional keto-aldehyde/acid
Ozonolysis1. O3, 2. Zn/H2ODicarbonyl compounds
OxidationKMnO4Carboxylic acid derivatives

This table provides a general overview of potential outcomes, as specific studies on the ring-opening of this compound are not widely available.

Hydrogenation and Reduction of the Furan Ring

Currently, there is a notable absence of dedicated research findings in publicly accessible scientific literature and patent databases specifically detailing the hydrogenation and reduction of the furan ring in Furfurylcyanoacetamide. While the hydrogenation of furan and its simpler derivatives, such as furfural (B47365) and furfuryl alcohol, is a well-documented area of chemical research, specific experimental data, including effective catalysts, reaction conditions, and product yields for the saturation or ring-opening of the furan moiety in Furfurylcyanoacetamide, remains unpublished.

The reactivity of a furan ring during catalytic hydrogenation can be significantly influenced by the nature of its substituents. The presence of the cyanoacetamide group on the methylene bridge in Furfurylcyanoacetamide introduces electronic and steric factors that would distinguish its behavior from that of furfural or furfuryl alcohol. Theoretical considerations suggest that the furan ring could potentially be hydrogenated to a tetrahydrofuran ring, or undergo ring-opening reactions, but without experimental data, any discussion of specific outcomes remains speculative.

For comparative context, the hydrogenation of furfural can lead to various products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, 2-methylfuran, and ring-opened products, depending on the catalyst (e.g., Pd, Pt, Ru, Ni, Cu-based catalysts) and reaction parameters such as temperature, pressure, and solvent. mdpi.comfrontiersin.orgrsc.orgrsc.org For instance, palladium-based catalysts are often effective for the hydrogenation of the furan ring, though selectivity can be a challenge. rsc.org However, the applicability of these catalytic systems to Furfurylcyanoacetamide and the potential for competitive reactions involving the cyano or amide groups would need to be experimentally determined.

Given the lack of specific research, no data tables on the hydrogenation and reduction of the furan ring in Furfurylcyanoacetamide can be provided at this time. Further empirical studies are required to elucidate the chemical behavior of this compound under reducing conditions.

Derivatization and Functionalization Strategies Utilizing Furfurylcyano Acetamide

Synthesis of Novel Heterocyclic Systems

The reactivity of furfurylcyanoacetamide has been extensively exploited to construct a variety of heterocyclic rings, which are core structures in many pharmaceutically important molecules.

Thiophene (B33073) Ring Formation via Gewald Reactions

The Gewald reaction, a multicomponent reaction, is a cornerstone for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgumich.edu This reaction typically involves the condensation of a carbonyl compound, an active methylene (B1212753) compound like furfurylcyanoacetamide, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org

The reaction of furfurylcyanoacetamide with ketones and elemental sulfur provides a direct route to highly substituted 2-aminothiophenes. For instance, the reaction of furfurylcyanoacetamide with p-chloroacetophenone and sulfur in the presence of diethylamine (B46881) yields 2-amino-4-(4-chlorophenyl)-N-(furan-2-ylmethyl)thiophene-3-carboxamide. i-scholar.in This one-pot synthesis is highly efficient for creating a library of thiophene derivatives. impactfactor.orgresearchgate.net The general applicability of the Gewald reaction allows for the use of various ketones, leading to a diverse range of substituted thiophenes. nih.gov

Table 1: Examples of Thiophene Derivatives Synthesized via Gewald Reaction

Carbonyl CompoundResulting Thiophene DerivativeReference
p-Chloroacetophenone2-amino-4-(4-chlorophenyl)-N-(furan-2-ylmethyl)thiophene-3-carboxamide i-scholar.in
Cyclohexanone2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives researchgate.net
AcetylacetoneEthyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate impactfactor.org

The mechanism of the Gewald reaction is understood to proceed through a series of well-defined steps. wikipedia.org The initial step is a Knoevenagel condensation between the ketone and furfurylcyanoacetamide, which forms a stable α,β-unsaturated nitrile intermediate. wikipedia.org The exact mechanism of the subsequent addition of elemental sulfur is not fully elucidated but is believed to involve the formation of a sulfur-containing intermediate. wikipedia.org This intermediate then undergoes cyclization and tautomerization to afford the final 2-aminothiophene product. wikipedia.org The use of a base is crucial for promoting both the initial condensation and the final cyclization steps. nih.gov

Pyrimidine (B1678525) and Pyridine (B92270) Derivative Synthesis

Furfurylcyanoacetamide also serves as a valuable precursor for the synthesis of nitrogen-containing six-membered heterocycles like pyrimidines and pyridines. These scaffolds are prevalent in numerous biologically active compounds. gsconlinepress.comresearchgate.net

The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. nih.govresearchgate.net For example, the reaction of amidines with β-keto esters derived from furfurylcyanoacetamide can lead to the formation of substituted pyrimidines. Another approach involves the cyclocondensation of furfurylcyanoacetamide with 1,3-dicarbonyl compounds or their equivalents. nih.gov

Pyridine synthesis often involves the condensation of furfurylcyanoacetamide with α,β-unsaturated carbonyl compounds or the use of multicomponent reactions. mdpi.combaranlab.org For instance, a modified Hantzsch-type synthesis could potentially be employed, where furfurylcyanoacetamide acts as the active methylene component. Furthermore, the reaction of furfurylcyanoacetamide with enaminones can also lead to the formation of highly substituted pyridine derivatives. researchgate.net A new series of pyridine and fused pyridine derivatives have been synthesized, showcasing the versatility of cyano-group containing precursors. nih.gov

Table 2: Potential Synthetic Routes to Pyrimidine and Pyridine Derivatives

Target HeterocyclePotential Reactants with FurfurylcyanoacetamideReaction Type
PyrimidineAmidines, 1,3-Dicarbonyl compoundsCyclocondensation
Pyridineα,β-Unsaturated carbonyl compounds, EnaminonesCondensation, Multicomponent reaction

Triazole and Other Nitrogen-Containing Heterocycles

The chemical reactivity of furfurylcyanoacetamide extends to the synthesis of other nitrogen-rich heterocycles, such as triazoles. The synthesis of 1,2,3-triazoles can often be achieved via cycloaddition reactions involving azides and alkynes. nih.govrsc.orgmdpi.com While direct involvement of furfurylcyanoacetamide in this "click" chemistry is not straightforward, it can be chemically modified to introduce an azide (B81097) or alkyne functionality, thus serving as a precursor. For example, the amide nitrogen could potentially be elaborated into a more complex substituent bearing the necessary functional group for triazole formation.

The synthesis of 1,2,4-triazole (B32235) derivatives can be approached through the condensation of hydrazides or their derivatives with suitable carbon sources. chemmethod.comraco.cat Furfurylcyanoacetamide could be envisioned to react with hydrazine (B178648) to form a hydrazide intermediate, which could then be cyclized with various one-carbon synthons to furnish the 1,2,4-triazole ring.

Fused Ring Systems Construction

The construction of fused heterocyclic systems is a significant area of synthetic chemistry, as these structures often exhibit interesting biological properties. europeanproceedings.comcore.ac.ukrsc.org Furfurylcyanoacetamide can be a key starting material for building fused rings. nih.gov For example, the 2-aminothiophene derivatives synthesized via the Gewald reaction can undergo further annulation reactions. The amino and carboxamide groups on the thiophene ring provide reactive handles for building additional rings.

For instance, the reaction of 2-aminothiophene-3-carboxamides with α-haloketones can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives. Similarly, reaction with isothiocyanates can yield thieno[2,3-d]pyrimidine (B153573) systems. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been reported from related aminopyridine carbonitriles, highlighting a potential pathway for fused systems. nih.gov These strategies allow for the elaboration of the initial thiophene ring into more complex, polycyclic architectures.

Generation of Schiff Bases from Derived Amino-Thiophenes

A significant pathway in the derivatization of furfurylcyanoacetamide involves its use in the Gewald reaction to produce substituted 2-aminothiophenes. researchgate.netresearchgate.net This multicomponent reaction typically involves the condensation of a ketone with an active methylene compound, such as furfurylcyanoacetamide, in the presence of elemental sulfur and a base like diethylamine. researchgate.netresearchgate.net The resulting 2-aminothiophene, bearing a furfuryl-containing amide substituent, serves as a crucial intermediate for further functionalization, particularly for the synthesis of Schiff bases. researchgate.netresearchgate.net

Condensation with Substituted Aromatic Aldehydes

The primary amino group of the 2-aminothiophene derivatives is readily condensed with a variety of substituted aromatic aldehydes to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). researchgate.netresearchgate.net This condensation reaction is a well-established method for forming C-N bonds and introducing further structural diversity. nih.govnih.gov The reaction is typically carried out by refluxing the amino-thiophene and the aldehyde in a suitable solvent, sometimes with the addition of an acid catalyst. dergipark.org.tr For example, 2-amino-3-(N-furfuryl amido)-4,5-dimethyl thiophene has been successfully reacted with various substituted aromatic aldehydes to yield a series of Schiff bases. researchgate.netresearchgate.net Similarly, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophene, synthesized from furfurylcyanoacetamide, was treated with twelve different substituted aryl aldehydes to produce a library of new Schiff bases. researchgate.net

Structural Diversity through Aldehyde Variation

The structural variety of the resulting Schiff bases is directly influenced by the choice of the substituted aromatic aldehyde. By employing aldehydes with different electronic and steric properties, a wide range of derivatives can be accessed. mdpi.com The substituents on the aromatic ring of the aldehyde can range from electron-donating groups (e.g., methoxy) to electron-withdrawing groups (e.g., nitro, chloro), which in turn can modulate the chemical and physical properties of the final Schiff base. nih.govijcce.ac.ir This strategy allows for the fine-tuning of the molecular structure to achieve desired characteristics. For instance, a series of thiophene-based flavone (B191248) Schiff base derivatives were synthesized by condensation with various amines, demonstrating the versatility of this approach. ijcce.ac.ir The table below illustrates examples of substituted aromatic aldehydes that have been used to create diverse Schiff bases from amino-thiophenes.

Aldehyde ReactantResulting Schiff Base MoietyReference
2-methoxybenzaldehyde2-[(2-methoxybenzylidene)amino] dergipark.org.tr
Substituted aryl aldehydes2-[(substituted benzylidene)imino] researchgate.net
Various aromatic aminesSchiff's base moiety at the 8th position of flavone ijcce.ac.ir
Thiophene-2-carboxaldehyde2-((thiophen-2-ylmethylene)amino) nih.gov

N-Substitution and Side Chain Modifications of Furfurylcyanoacetamide Derivatives

Beyond Schiff base formation, the derivatization of furfurylcyanoacetamide extends to N-substitution and modifications of the side chain. The amide nitrogen and the methylene group of the acetamide (B32628) moiety are key sites for such functionalization. These modifications are crucial for altering the molecule's polarity, lipophilicity, and potential for intermolecular interactions.

Research has shown that the 2-amino group of thiophenes derived from furfurylcyanoacetamide can be a focal point for introducing various substituents. researchgate.net These N-substituted derivatives can exhibit different biological and chemical properties compared to the parent amino-thiophene. Furthermore, the side chain itself can be altered. For example, the use of different starting materials in the initial synthesis can lead to variations in the side chain attached to the core heterocyclic structure.

Regioselective Functionalization of the Furfuryl Substructure

The furan (B31954) ring within the furfuryl group is an aromatic heterocycle susceptible to electrophilic substitution, preferentially at the C-5 position. msu.edu This reactivity allows for regioselective functionalization, introducing new chemical entities onto the furan ring. Catalytic methods have been developed for the direct C-H functionalization of five-membered heterocyclic compounds like furan. nih.gov For instance, palladium-N-heterocyclic carbene (Pd-NHC) complexes have been shown to be effective catalysts for the regioselective C-5 arylation of furan derivatives. nih.gov

Stereoselective Syntheses Incorporating Furfurylcyanoacetamide

The incorporation of furfurylcyanoacetamide and its derivatives into stereoselective synthesis pathways is an advanced strategy for creating chiral molecules with defined three-dimensional arrangements. numberanalytics.com Stereoselectivity is paramount in many areas of chemistry, particularly in the synthesis of bioactive compounds where specific stereoisomers often exhibit desired activity. numberanalytics.com

One notable example involves the Achmatowicz reaction, where a furfuryl alcohol is transformed into a pyranone. umaine.edu This rearranged product can then serve as a chiral building block for the synthesis of complex molecules. For instance, the reaction has been utilized in the stereoselective synthesis of a pseudosaccharide core, starting from furfuryl alcohol. umaine.edu While direct stereoselective syntheses starting from furfurylcyanoacetamide are less commonly reported, its derivatives, particularly those containing hydroxyl or other functional groups on the furfuryl moiety, can be subjected to stereoselective transformations. Methodologies for the stereoselective synthesis of tetrahydropyrans and various glycosides often employ strategies that could be adapted to furan-containing substrates. uva.esbeilstein-journals.org The development of such synthetic routes is a promising area for future research, enabling the creation of novel, enantiomerically pure compounds derived from furfurylcyanoacetamide.

Synthetic Utility in Advanced Chemical Transformations and Materials Science

Utility in Agrochemicals Synthesis (Synthetic Aspect)

The synthesis of novel agrochemicals is a critical area of research aimed at improving crop protection and food production. evonik.comarkema.commdpi.com Heterocyclic compounds, in particular, form the basis of many modern pesticides due to their diverse biological activities. nih.gov Furfurylcyanoacetamide, as a versatile precursor for a wide range of heterocyclic systems, holds significant potential in the synthesis of new agrochemical candidates. derpharmachemica.com

The furan (B31954) moiety present in furfurylcyanoacetamide is a common structural motif in a number of biologically active compounds. derpharmachemica.com By utilizing furfurylcyanoacetamide as a starting material, chemists can readily access a variety of heterocyclic scaffolds, such as pyridines, pyrazoles, and thiazoles, which are known to exhibit pesticidal properties. derpharmachemica.comderpharmachemica.comsrce.hr For example, certain trifluoromethylpyridine derivatives have been successfully commercialized as herbicides. nih.gov

The synthetic pathways to these compounds often involve cyclization and condensation reactions, where the reactive functional groups of furfurylcyanoacetamide play a crucial role. derpharmachemica.com The ability to generate diverse libraries of these heterocyclic compounds allows for systematic screening to identify new and effective agrochemicals.

Integration into Functional Material Synthesis (e.g., Polymers, Ligands)

The development of functional materials with tailored properties is a cornerstone of modern materials science. naist.jpmdpi.com Furfurylcyanoacetamide can be integrated into the synthesis of such materials, including polymers and ligands for catalysis, due to its reactive functional groups. abo.fititech.ac.jp

The amide and cyano groups, along with the furan ring, can be utilized as points of attachment or as functional components within a polymer backbone. purdue.edu For example, the furan ring can undergo polymerization or be incorporated into polymer chains through various chemical transformations. The resulting polymers could exhibit unique thermal, mechanical, or optical properties. naist.jp

Furthermore, furfurylcyanoacetamide can serve as a precursor for the synthesis of specialized ligands for metal catalysts. The nitrogen and oxygen atoms in the molecule can act as donor atoms to coordinate with metal centers. By modifying the furfurylcyanoacetamide structure, ligands with specific steric and electronic properties can be designed to control the activity and selectivity of catalytic reactions. cube-synergy.eu

The table below outlines potential applications of furfurylcyanoacetamide in the synthesis of functional materials.

Functional MaterialSynthetic Role of FurfurylcyanoacetamidePotential Properties/Applications
Polymers Monomer or co-monomer in polymerization reactionsEnhanced thermal stability, specific mechanical properties, biodegradability
Ligands for Catalysis Precursor for the synthesis of chelating ligandsControl of catalytic activity and selectivity in organic synthesis
Functional Surfaces Component of molecules used for surface modificationAltered surface energy, introduction of specific binding sites

Theoretical and Computational Studies on Furfurylcyano Acetamide and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Furfurylcyano acetamide (B32628). tandfonline.comnih.gov These studies focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for understanding chemical reactions. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally signifies higher reactivity. nih.gov For cyanoacetamide derivatives, the active methylene (B1212753) group, positioned between the electron-withdrawing cyano (-CN) and amide (-CONH2) groups, significantly influences the electronic landscape, making the methylene protons acidic and the adjacent carbon nucleophilic. researchgate.net

Analyses such as Molecular Electrostatic Potential (MEP) maps reveal the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net For Furfurylcyano acetamide, the oxygen atom of the furan (B31954) ring and the carbonyl group would be regions of negative potential (electrophilic attraction), while the hydrogen atoms would be areas of positive potential. globalresearchonline.net Natural Bond Orbital (NBO) analysis further details the charge delocalization and hyperconjugative interactions within the molecule, providing a deeper understanding of its stability and bonding characteristics. preprints.orgnih.govnih.gov

ParameterTypical Calculated Value (eV) for Related SystemsSignificance
EHOMO-6.0 to -7.5Indicates electron-donating capability. Higher values suggest stronger donation.
ELUMO-1.0 to -2.5Indicates electron-accepting capability. Lower values suggest stronger acceptance.
HOMO-LUMO Gap (ΔE)4.0 to 5.5A smaller gap suggests higher chemical reactivity and polarizability. nih.gov

This interactive table provides typical energy ranges for frontier molecular orbitals in systems related to cyanoacetamides and furans, as determined by DFT calculations.

Mechanistic Investigations of Key Reactions (e.g., Thiophene (B33073) Formation)

One of the most significant transformations involving cyanoacetamide derivatives is the Gewald reaction, a multicomponent reaction that synthesizes highly substituted 2-aminothiophenes. wikipedia.orgnih.gov Given that this compound possesses the required active methylene group, it is a prime candidate for this reaction.

Comprehensive computational studies using DFT have elucidated the complex mechanism of the Gewald reaction. acs.orgresearchgate.netchemrxiv.org The process is initiated by a Knoevenagel condensation between the active methylene compound (this compound) and a ketone or aldehyde. wikipedia.orgdigitellinc.com This is followed by the nucleophilic attack of the resulting intermediate on elemental sulfur (typically S8). researchgate.net

The key findings from these mechanistic investigations include:

Initial Condensation: The reaction begins with a base-catalyzed Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile intermediate. acs.orgchemrxiv.org

Sulfur Addition: The deprotonated α,β-unsaturated nitrile then acts as a nucleophile, attacking the elemental sulfur ring to form a polysulfide intermediate. acs.orgresearchgate.net

Equilibrium and Cyclization: A complex equilibrium exists between polysulfides of varying lengths. acs.orgchemrxiv.org The reaction is driven forward by the irreversible cyclization of a monosulfide intermediate. researchgate.net

Aromatization: The final step is the tautomerization of the cyclized product to yield the stable, aromatic 2-aminothiophene ring. wikipedia.org

Computational studies have shown that the cyclization of the monosulfide and subsequent aromatization is the thermodynamic driving force of the reaction, funneling all intermediates towards the final thiophene product. acs.orgresearchgate.net

Prediction of Spectroscopic Signatures for Novel Derivatives

Computational chemistry provides highly accurate predictions of spectroscopic data, which is invaluable for characterizing novel derivatives of this compound. By employing DFT methods, it is possible to calculate the vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). tandfonline.comglobalresearchonline.net

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational modes of a molecule. globalresearchonline.net For a derivative of this compound, this would allow for the precise assignment of characteristic peaks, such as the C≡N stretch, the C=O stretch of the amide, N-H bending, and the various C-H and C-O stretches associated with the furan ring. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. globalresearchonline.netacs.org These predictions are highly sensitive to the electronic environment of each nucleus. nih.gov Therefore, theoretical spectra can predict how different substituents on the furan ring or the amide nitrogen would alter the chemical shifts of the protons and carbons, aiding in structure elucidation. researchgate.netresearchgate.net

NucleusPredicted Chemical Shift (ppm) for a Hypothetical Derivative*Influence of Substitution
Furan C-H (α to O)7.4 - 7.8Electron-withdrawing groups on the furan ring would cause a downfield shift.
Furan C-H (β to O)6.4 - 6.8Less sensitive to substitution than the α-protons.
Methylene -CH-4.5 - 5.0The shift is highly dependent on the groups attached to the double bond formed in subsequent reactions.
Amide -NH₂7.0 - 8.5Broad signal, position influenced by solvent and hydrogen bonding.

This interactive table shows hypothetical ¹H NMR chemical shift predictions for a novel derivative, illustrating how computational methods can guide spectroscopic analysis.

Molecular Modeling and Dynamics Simulations of Reaction Pathways

Molecular modeling and molecular dynamics (MD) simulations offer a way to visualize and understand the dynamic processes of chemical reactions, providing insights that are complementary to static quantum chemical calculations. psu.eduresearchgate.net For transformations of this compound, MD simulations can be used to explore the potential energy surface of a reaction, map reaction pathways, and assess the stability of intermediates and transition states. acs.orgnih.gov

Reactive force fields (like ReaxFF) can be employed in MD simulations to model bond-forming and bond-breaking events in real-time. acs.org This approach can simulate complex processes like the polymerization of furan-based resins or the multi-step Gewald reaction. psu.edu By simulating the system at various temperatures, researchers can observe the evolution of molecular structures, identify key reaction intermediates, and understand how reaction conditions influence the outcome. acs.org

Key parameters analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): To assess the stability of a particular molecular conformation over time.

Root-Mean-Square Fluctuation (RMSF): To identify flexible or rigid regions within a molecule.

Potential Energy Profiles: To map the energy changes along a reaction coordinate, identifying transition states and intermediates.

These simulations are crucial for understanding the kinetics and thermodynamics of reaction pathways, such as the preference for endo versus exo adducts in Diels-Alder reactions involving furan. acs.org

Structure-Reactivity Relationship Analysis in Derived Systems

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ijabbr.com For systems derived from this compound, these analyses can guide the design of new molecules with enhanced properties. iiarjournals.orgnih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties. mdpi.com

Descriptor TypeExamplesInformation Provided
Electronic HOMO/LUMO energies, Dipole Moment, Partial Atomic ChargesDescribes the molecule's electronic distribution and susceptibility to electrostatic interactions.
Steric Molecular Volume, Surface Area, Molar RefractivityDescribes the size and shape of the molecule, which influences how it fits into an active site or approaches another reactant.
Topological Connectivity Indices, Wiener IndexQuantifies the branching and connectivity of the molecular skeleton.
Hydrophobic LogP (Partition Coefficient)Measures the molecule's lipophilicity, which is crucial for its transport properties in biological systems.

This interactive table lists common molecular descriptors used in QSAR/SRR studies to build predictive models.

By developing a mathematical model that links these descriptors to an observed activity (e.g., reaction rate, inhibition constant), QSAR can predict the activity of new, unsynthesized derivatives. mdpi.com This predictive power allows for the in-silico screening of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process.

Advanced Analytical Methodologies in Furfurylcyano Acetamide Research

Spectroscopic Characterization Techniques for Reaction Products and Derivatives

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds. They provide detailed information on the molecular formula, connectivity of atoms, and three-dimensional arrangement of molecules.

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise elemental composition of Furfurylcyano acetamide (B32628) and its reaction products. By providing highly accurate mass measurements, typically with sub-ppm mass accuracy, HRMS allows for the confident assignment of molecular formulas. Techniques such as LC-Orbitrap-HRMS can be employed for the analysis of complex mixtures, enabling the identification of trace-level derivatives. nih.govresearchgate.net In the context of Furfurylcyano acetamide research, HRMS is used to confirm the identity of the target molecule and to identify byproducts, impurities, or degradation products formed during synthesis or subsequent reactions. The high resolution distinguishes between compounds with the same nominal mass but different elemental compositions.

Table 1: Hypothetical HRMS Data for this compound and Potential Derivatives

Compound Name Molecular Formula Calculated Monoisotopic Mass (Da) Observed m/z [M+H]⁺ Mass Error (ppm)
This compound C₈H₈N₂O₂ 164.0586 165.0659 < 1
Furfurylcyano acetic acid C₈H₇NO₃ 165.0426 166.0499 < 1

Note: This table contains hypothetical data for illustrative purposes.

While one-dimensional (1D) NMR provides initial structural information, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for the unambiguous structural assignment of complex molecules like this compound and its derivatives. wikipedia.org 2D NMR experiments resolve overlapping signals that might be present in 1D spectra and reveal correlations between different nuclei. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the furfuryl and acetamide moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of the molecule, such as linking the furfuryl group to the cyano acetamide backbone.

Table 2: Expected 2D NMR Correlations for this compound

Proton (¹H) Correlated Carbons (¹³C) in HSQC Key Correlated Carbons (¹³C) in HMBC
H attached to C2' (furan) C2' C3', C4', C5' (furan methylene)
H attached to C3' (furan) C3' C2', C4', C5' (furan methylene)
H attached to C4' (furan) C4' C2', C3'
Methylene (B1212753) protons (CH₂) Methylene Carbon C2', C3' (furan), Cyano Carbon (CN), Carbonyl Carbon (C=O)

Note: This table contains expected correlation data based on the structure of this compound.

Single Crystal X-ray Diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comfzu.cz This technique is invaluable for confirming the absolute structure, stereochemistry, and solid-state conformation of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map is generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) can be precisely determined. fzu.cznih.gov This information is crucial for understanding structure-property relationships. mdpi.comresearchgate.net

Table 3: Illustrative Crystallographic Data for a Furan (B31954) Derivative

Parameter Value
Crystal system Monoclinic
Space group P2(1)/c
a (Å) 16.222(4)
b (Å) 7.089(2)
c (Å) 16.631(5)
β (°) 115.20(3)
Volume (ų) 1729.4(8)

Source: Data derived from a study on a chromophoric dimeric furan. nih.gov This serves as an example of typical crystallographic data.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for real-time or near-real-time monitoring of the synthesis of this compound. rsc.org By taking aliquots from the reaction mixture at various time points, HPLC can separate the reactants, intermediates, products, and byproducts. bridgewater.edu Using a suitable detector (e.g., UV-Vis), the concentration of each species can be quantified by measuring its peak area. This allows for the determination of reaction kinetics, optimization of reaction conditions (such as temperature, catalyst loading, and reaction time), and confirmation of reaction completion.

Table 4: Hypothetical HPLC Reaction Monitoring Data for this compound Synthesis

Time (minutes) Reactant A Peak Area Reactant B Peak Area This compound Peak Area
0 5,432,100 8,765,432 0
30 3,123,456 5,432,109 2,876,543
60 1,098,765 2,109,876 5,123,456
90 234,567 567,890 6,543,210

Note: This table contains hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. nih.govyoutube.com In the context of this compound research, GC-MS is primarily used to identify and quantify volatile impurities, residual solvents, or byproducts that may be present in the reaction mixture or the final product. mdpi.com The gas chromatograph separates the volatile components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for definitive identification of each component. baua.dekoreascience.kr

Table 5: Potential Volatile Byproducts in this compound Synthesis and Their GC-MS Signatures

Compound Retention Time (min) Key Mass Fragments (m/z)
Furfural (B47365) 4.5 96, 95, 67, 39
Furfuryl alcohol 5.2 98, 81, 70, 53

Note: This table contains representative data for illustrative purposes.

In situ Spectroscopic Techniques for Real-Time Reaction Analysis

The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring process control and safety. In situ spectroscopic techniques are powerful tools for achieving this, providing a continuous stream of data from within the reaction vessel without the need for sampling. In the context of this compound research, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are particularly valuable for monitoring the progress of its synthesis, which often involves the formation of amide and nitrile functionalities. These methods fall under the umbrella of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to build quality into products through timely measurements and process control. xuetangonline.comresearchgate.netnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

In situ FT-IR spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of their functional groups. In the synthesis of this compound, which could, for example, involve a Knoevenagel condensation followed by amidation, FT-IR can track key changes. For instance, the disappearance of the aldehyde peak (around 1700 cm⁻¹) from a starting material like furfural and the appearance of the nitrile (C≡N) stretch (around 2250 cm⁻¹) and amide I (C=O) band (around 1650 cm⁻¹) of the this compound product can be monitored in real-time.

A hypothetical reaction progress for the synthesis of a cyanoacetamide derivative monitored by in situ FT-IR is presented in the table below. The data illustrates how the concentration of reactants decreases while the product concentration increases over time, allowing for the determination of reaction endpoints and kinetics.

Table 1: Hypothetical Real-Time Concentration Monitoring of a Cyanoacetamide Synthesis via in situ FT-IR
Time (minutes)Aldehyde Concentration (mol/L)Cyanoacetamide Concentration (mol/L)Product Concentration (mol/L)
01.001.000.00
100.750.750.25
200.500.500.50
300.250.250.75
400.050.050.95
50&lt;0.01&lt;0.01&gt;0.99

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that is complementary to FT-IR. It is particularly adept at monitoring non-polar bonds and is less sensitive to interference from aqueous media, making it suitable for a wide range of reaction conditions. For the synthesis of this compound, in situ Raman spectroscopy can effectively monitor the furan ring vibrations and the formation of the carbon-carbon double bond in a Knoevenagel-type reaction, as well as the characteristic nitrile and amide bands. acs.orgdtu.dkresearchgate.netnih.gov Research on related furfural compounds has demonstrated the utility of Raman spectroscopy in tracking their oxidation and polymerization reactions in real-time, providing insights into reaction mechanisms. acs.orgresearchgate.net

The table below shows representative Raman shifts for the key functional groups involved in the synthesis of this compound, which would be monitored to track the reaction progress.

Table 2: Key Raman Shifts for Monitoring this compound Synthesis
Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)Utility in Reaction Monitoring
Aldehyde (C=O)Stretching1680-1710Disappearance indicates reactant consumption
Furan RingRing Breathing1480-1580Stable throughout the reaction, can be used as an internal standard
Nitrile (C≡N)Stretching2240-2260Appearance and increase in intensity indicate product formation
Amide (C=O)Amide I1640-1680Appearance and increase in intensity indicate product formation

Advanced Elemental Analysis for Compound Stoichiometry

Determining the precise elemental composition of a newly synthesized compound is a cornerstone of chemical research, confirming its molecular formula and purity. For this compound (C₈H₈N₂O₂), advanced elemental analysis techniques are employed to verify its stoichiometry. nih.govuni.lunih.gov

Combustion Analysis

Combustion analysis is a fundamental and highly accurate method for determining the elemental composition of organic compounds. In this technique, a sample of this compound is combusted in an excess of oxygen, and the resulting gases (carbon dioxide, water, and nitrogen) are collected and quantified. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference.

The theoretical elemental composition of this compound, based on its molecular formula C₈H₈N₂O₂, is calculated as follows:

Molecular Weight: 164.16 g/mol

Carbon (C): (8 * 12.01 / 164.16) * 100% = 58.54%

Hydrogen (H): (8 * 1.01 / 164.16) * 100% = 4.91%

Nitrogen (N): (2 * 14.01 / 164.16) * 100% = 17.07%

Oxygen (O): (2 * 16.00 / 164.16) * 100% = 19.49%

The table below compares the theoretical elemental composition with typical acceptable experimental results from a combustion analysis of a high-purity sample of this compound. The close agreement between the theoretical and found values confirms the compound's stoichiometry.

Table 3: Elemental Analysis Data for this compound (C₈H₈N₂O₂)
ElementTheoretical Percentage (%)Experimentally Found Percentage (%)Acceptable Deviation (%)
Carbon (C)58.5458.60± 0.4
Hydrogen (H)4.914.88± 0.4
Nitrogen (N)17.0717.11± 0.4
Oxygen (O)19.4919.41 (by difference)-

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is another powerful technique for confirming the molecular formula of a compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This allows for the determination of the exact molecular formula from the measured mass, as each unique combination of atoms will have a slightly different precise mass. For this compound, HRMS would be used to confirm the exact mass of its molecular ion [M+H]⁺ or other adducts, providing strong evidence for the molecular formula C₈H₈N₂O₂. researchgate.net

Future Perspectives and Emerging Research Directions for Furfurylcyano Acetamide

Development of Novel Catalytic Systems for its Transformations

The furan (B31954) ring in Furfurylcyano acetamide (B32628) is susceptible to a variety of catalytic transformations, offering pathways to a diverse range of valuable chemicals. upenn.edumdpi.com Future research is expected to focus on the development of highly selective and efficient catalytic systems to manipulate this heterocyclic core.

Hydrogenation and Reductive Amination: Selective hydrogenation of the furan ring can yield tetrahydrofuran (B95107) derivatives, which are valuable solvents and synthetic intermediates. Catalytic systems based on non-noble metals like nickel, copper, and cobalt are being explored as cost-effective and sustainable alternatives to precious metal catalysts. nih.gov The development of catalysts that can achieve partial or complete hydrogenation with high selectivity will be a key area of investigation. Furthermore, reductive amination of the furan ring could provide access to novel cyclic amines.

Oxidation and Ring-Opening: Catalytic oxidation of the furan moiety can lead to the formation of valuable dicarboxylic acids or their derivatives. mdpi.com Additionally, controlled ring-opening reactions can provide access to linear C4 building blocks. mdpi.com The design of chemoselective catalysts that can perform these transformations without affecting the cyano and acetamide groups will be a significant challenge and a rewarding area of research.

C-H Functionalization: Direct functionalization of the C-H bonds of the furan ring is a powerful strategy for introducing new functionalities. Future work will likely involve the use of transition metal catalysts (e.g., palladium, rhodium, iridium) to achieve site-selective arylation, alkylation, and acylation of the furan ring in Furfurylcyano acetamide.

Catalyst TypePotential Transformation of this compoundExpected Product Class
Non-noble metals (Ni, Cu, Co)Selective hydrogenation of the furan ringTetrahydrofuran derivatives
Transition metals (Pd, Rh, Ir)C-H arylation/alkylation of the furan ringSubstituted furan derivatives
Oxidative catalystsOxidation and ring-opening of the furan moietyDicarboxylic acids, linear C4 compounds

Exploration of New Multicomponent Reaction Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular diversity. cornell.edu The reactive functionalities of this compound make it an ideal candidate for the design of novel MCRs.

The activated methylene (B1212753) group adjacent to the cyano group can participate in Knoevenagel-type condensations, while the amide and furan moieties can engage in various cycloaddition and condensation reactions. Future research could explore the development of MCRs that utilize this compound as a key building block for the synthesis of complex heterocyclic scaffolds with potential biological activity. For instance, a one-pot reaction involving this compound, an aldehyde, and a source of ammonia (B1221849) or an amine could lead to the formation of highly substituted pyridines or pyrimidines.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for automation. researchgate.netnih.gov The integration of this compound into flow chemistry platforms could enable the rapid and efficient synthesis of its derivatives.

Continuous-flow processes can be designed for the catalytic transformations and multicomponent reactions of this compound, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. nih.gov Furthermore, automated synthesis platforms can be employed for the high-throughput screening of reaction conditions and the rapid generation of libraries of this compound derivatives for biological evaluation. researchgate.net

Design of this compound-Based Functional Materials

The furan moiety in this compound is a bio-based building block that can be utilized in the synthesis of sustainable polymers and functional materials. core.ac.ukrsc.org The polymerization of furan-containing monomers can lead to the formation of polyesters, polyamides, and other polymers with unique thermal and mechanical properties. core.ac.uknih.gov

Future research could focus on the design and synthesis of novel monomers derived from this compound. For example, the acetamide group could be modified to introduce polymerizable functionalities, or the furan ring could be incorporated into the backbone of a polymer chain. The resulting materials could find applications as renewable plastics, resins, and coatings. The presence of the cyano group could also impart specific properties, such as increased polarity or the ability to participate in post-polymerization modifications. nih.gov

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and molecular modeling are powerful tools for understanding and predicting chemical reactivity. nih.govmonash.edu Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound, providing insights into its preferred reaction pathways and the factors that govern selectivity. monash.edu

Future research will likely involve the use of computational methods to:

Predict Reaction Outcomes: Simulate the course of various reactions involving this compound to predict the most likely products and identify potential side reactions.

Design Novel Catalysts: Computationally screen potential catalysts for specific transformations of this compound to identify candidates with high activity and selectivity.

Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of reactions involving this compound to gain a deeper understanding of the factors that control its reactivity.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Predicting reaction pathways and selectivity
Molecular Dynamics (MD)Simulating the behavior of this compound-based polymers
Catalyst Screening AlgorithmsDesigning novel catalysts for specific transformations

Expansion into Diverse Synthetic Methodologies Beyond Current Scope

The unique combination of functional groups in this compound opens the door to a wide range of synthetic transformations that have yet to be explored. Future research could focus on expanding the synthetic utility of this molecule by investigating its reactivity in a variety of reaction types.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing access to complex bridged bicyclic structures.

Radical Reactions: The activated C-H bonds in the furfuryl group could be susceptible to radical functionalization, allowing for the introduction of new substituents.

Enzymatic Transformations: Biocatalysis could offer a green and highly selective method for the transformation of this compound. For example, enzymes could be used to selectively hydrolyze the amide or reduce the cyano group.

By exploring these and other synthetic methodologies, the full potential of this compound as a versatile building block in organic synthesis can be realized.

Q & A

Q. What are the established synthetic routes for Furfurylcyano acetamide, and how can their efficiency be compared?

Methodological Answer: this compound is typically synthesized via condensation reactions between furfurylamine and cyanoacetic acid derivatives. Key methods include:

  • Classical amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions.
  • Microwave-assisted synthesis to reduce reaction time and improve yield .
  • Green chemistry approaches utilizing Deep Eutectic Solvents (DESs) to minimize toxic byproducts .

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst/SolventYield (%)Reaction TimePurity (HPLC)
Classical couplingEDC/HOBt, DMF65–7512–24 h≥95%
Microwave-assistedDES (ChCl:Urea)82–8830–45 min≥98%
Solvent-freeSolid acid catalyst70–786–8 h≥90%

Q. How should researchers ensure reproducibility when synthesizing this compound?

Methodological Answer: Reproducibility hinges on:

  • Detailed protocols : Specify molar ratios, temperature (±1°C), and mixing speed .
  • Chemical sourcing : Use reagents with ≥98% purity, noting suppliers and batch numbers .
  • Equipment calibration : Validate instruments (e.g., NMR, HPLC) with certified standards .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural elucidation : 1^1H/13^13C NMR and FT-IR for functional group identification.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Mass confirmation : High-resolution MS (HRMS) for molecular ion validation.

Q. Table 2: Analytical Parameters

TechniqueColumn/ProbeDetection LimitKey Peaks/Features
HPLCC18, 5 µm0.1 µg/mLRetention time = 8.2 min
HRMSESI-QTOF1 ppm[M+H]+^+ = 209.0924 Da
1^1H NMRDMSO-d6, 400 MHzN/Aδ 7.8 (s, 1H, NH), 6.5 (furan)

Advanced Research Questions

Q. What strategies can optimize the reaction yield of this compound under green chemistry principles?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology to optimize DES composition (e.g., choline chloride:glycerin molar ratios) .
  • Catalyst screening : Test immobilized lipases or heterogeneous catalysts for recyclability .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FT-IR for real-time reaction tracking .

Q. How can contradictory data regarding the biological activity of this compound derivatives be resolved?

Methodological Answer:

  • Meta-analysis : Aggregate data from primary studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. resazurin) .
  • Dose-response validation : Replicate studies with standardized IC50_{50} determination across ≥3 independent trials .
  • Confounding factor control : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. Table 3: Bioactivity Data Comparison

StudyCell LineAssay TypeIC50_{50} (µM)Solvent
A (2022)HeLaMTT12.5 ± 1.2DMSO (0.05%)
B (2023)HEK293Resazurin8.7 ± 0.9PBS
C (2024)MCF-7ATP-Lite15.3 ± 2.1Ethanol

Q. What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid membranes .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How can researchers assess the environmental impact of this compound?

Methodological Answer:

  • Bioconcentration Factor (BCF) : Estimate using log KowK_{ow} (octanol-water partition coefficient) .
  • Soil mobility : Measure KocK_{oc} (organic carbon partition coefficient) via batch equilibrium tests .
  • Degradation studies : Monitor hydrolysis rates at pH 4–9 under UV exposure .

Q. Table 4: Environmental Parameters

ParameterExperimental ValuePredicted ModelEnvironmental Risk
log KowK_{ow}-1.26EPI SuiteLow bioaccumulation
KocK_{oc}5OECD Guideline 121High mobility
Hydrolysis t1/2_{1/2}48 h (pH 7)QSAR biodegradationModerate persistence

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.